Cynanoneside A
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Overview
Description
Cynanoneside A is an acetophenone glucoside compound isolated from the roots of Cynanchum taiwanianum . This compound belongs to the family of acetophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cynanoneside A typically involves extraction from the roots of Cynanchum taiwanianum. The process begins with the dried roots being extracted twice with methanol at room temperature. The methanol extract is then suspended in water and extracted with dichloromethane. The dichloromethane extract is subjected to silica gel column chromatography using a step gradient solvent system of dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Cynanoneside A can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of acetophenone glucosides.
Mechanism of Action
The mechanism of action of Cynanoneside A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of ATP-binding cassette transporters, which play a crucial role in the absorption and distribution of drugs in the body . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Cynanoneside A can be compared with other acetophenone glucosides such as cynanoneside B and cynandione A . These compounds share similar chemical structures but differ in their biological activities and therapeutic potentials.
List of Similar Compounds
- Cynanoneside B
- Cynandione A
- Cynanchone A
Properties
IUPAC Name |
1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBYMQDYQAZRZ-RKQHYHRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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